Miltefosine
Overview
Description
Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species and cancer cells as well as some pathogenic bacteria and fungi . It is used to treat certain types of leishmaniasis, such as visceral leishmaniasis (affects the internal organs), cutaneous leishmaniasis (affects the skin), or mucosal leishmaniasis (affects the nose, mouth, or throat) .
Molecular Structure Analysis
Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol . Its chemical name is hexadecyl 2-(trimethylazaniumyl)ethyl phosphate . The empirical formula is C21H46NO4P, yielding a molecular weight of 407.57 g/mol .
Physical And Chemical Properties Analysis
Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol. Its pKa and logP O:W (octanol:water partition coefficient) values are 2 and 3.7 respectively .
Scientific Research Applications
Treatment of Leishmaniasis
- Summary of Application: Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species. It has been licensed in India for the treatment of visceral leishmaniasis (VL), a fatal neglected parasitic disease . It is the first and still the only oral drug that can be used to treat VL and cutaneous leishmaniasis (CL) .
- Methods of Application: The standard 28-day miltefosine monotherapy regimen is well tolerated, except for mild gastrointestinal side effects . The pharmacokinetics of miltefosine are mainly characterized by its long residence time in the body, resulting in extensive drug accumulation during treatment and long elimination half-lives .
- Results or Outcomes: Different combination therapy strategies encompassing miltefosine are being tested in multiple controlled clinical trials in various geographical areas of endemicity, both in South Asia and East Africa .
Treatment of American Trypanosomiasis (Chagas Disease)
- Summary of Application: Miltefosine is the only oral drug approved for the treatment of American Trypanosomiasis, also known as Chagas Disease . It exhibits broad-spectrum anti-parasitic effects primarily by disrupting the intracellular Ca2+ homeostasis of the parasites while sparing the human hosts .
- Results or Outcomes: The therapeutic effect of miltefosine extends beyond its impact on the parasite to also positively affect the host’s immune system .
Treatment of COVID-19
- Summary of Application: Miltefosine has been suggested as a potential treatment for COVID-19 due to its antiviral effects .
- Results or Outcomes: While there are suggestions for its use in treating COVID-19, the effectiveness of Miltefosine in this application is still under investigation .
Treatment of Various Fungal Infections
- Summary of Application: Miltefosine has been found to be effective against various types of fungi, including Cryptococcus neoformans, Candida, Aspergillus, and Fusarium . It has shown good antifungal activity both in vitro and in vivo against Candida krusei, a yeast that is intrinsically resistant to fluconazole .
- Results or Outcomes: Miltefosine has shown promising results in treating fungal infections, but more research is needed to confirm its effectiveness .
Treatment of Acanthamoeba Keratitis
- Summary of Application: Acanthamoeba keratitis is a rare but serious infection of the eye that can lead to severe morbidity and permanent vision loss. Miltefosine has been granted orphan drug designation by the FDA for the treatment of this condition .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the sources. However, research shows that topical miltefosine (65 µg/mL, 28 days) cured 85% of cases in a hamster model of Acanthamoeba keratitis .
- Results or Outcomes: Miltefosine has shown promising results in the treatment of Acanthamoeba keratitis, but more research is needed to confirm its effectiveness .
Treatment of Cancer
- Summary of Application: Miltefosine was first made in the early 1980s and studied as a treatment for cancer . It has been approved for the topical treatment of breast cancer metastasis .
- Results or Outcomes: While Miltefosine has shown promise in the treatment of cancer, more research is needed to confirm its effectiveness .
Treatment of Balamuthia mandrillaris Infections
- Summary of Application: Balamuthia mandrillaris is a free-living amoeba that can cause granulomatous amebic encephalitis (GAE), a serious and often fatal disease of the brain. Miltefosine has shown good in vitro amebicidal activity against Balamuthia and has been used to successfully treat a few patients with Balamuthia GAE .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the sources. However, it is mentioned that a combination of five drugs, including miltefosine, has been successfully given to the few survivors of Balamuthia GAE .
- Results or Outcomes: While Miltefosine has shown promise in the treatment of Balamuthia mandrillaris infections, more research is needed to confirm its effectiveness .
Treatment of Naegleria fowleri Infections
- Summary of Application: Naegleria fowleri is a free-living amoeba that can cause primary amebic meningoencephalitis (PAM), a rare and usually fatal brain infection. Miltefosine has been shown to kill free-living amebae, including Naegleria fowleri, in the laboratory and has been used to successfully treat patients infected with this amoeba .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the sources. However, it is mentioned that miltefosine is part of the treatment regimen for PAM .
- Results or Outcomes: While Miltefosine has shown promise in the treatment of Naegleria fowleri infections, more research is needed to confirm its effectiveness .
Treatment of Pneumocystis Pneumonia
- Summary of Application: Pneumocystis pneumonia (PCP) is a common opportunistic infection causing more than 400,000 cases annually worldwide. While the incidence of PCP in patients with human immunodeficiency virus (HIV) has diminished in many countries with the institution of antiretroviral therapy, major advances in biologic immunotherapies, chemotherapy, and transplantation have led to an increase among other immunocompromised populations . Miltefosine’s role in the treatment of PCP is not clearly defined in the sources.
- Results or Outcomes: The effectiveness of Miltefosine in the treatment of Pneumocystis pneumonia is still under investigation .
Safety And Hazards
properties
IUPAC Name |
hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLXHQMOHUQAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045942 | |
Record name | Miltefosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity. | |
Record name | Miltefosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09031 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Miltefosine | |
CAS RN |
58066-85-6 | |
Record name | Miltefosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58066-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miltefosine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miltefosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09031 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miltefosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Miltefosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miltefosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILTEFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.